

N-tert-butylbutanamide: A Scoping Review of Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-tert-butylbutanamide**

Cat. No.: **B15491739**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

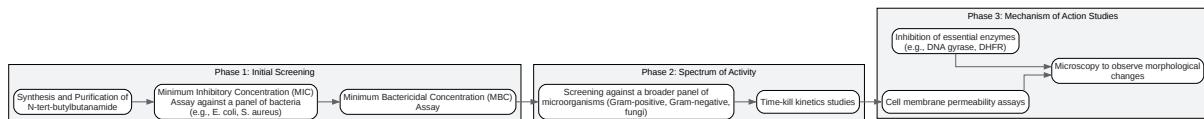
N-tert-butylbutanamide, a simple aliphatic amide, presents a scaffold with potential for exploration in various scientific domains. While direct research on the specific biological activities of **N-tert-butylbutanamide** is limited, the broader class of N-alkyl amides has demonstrated bioactivity, suggesting avenues for future investigation. This technical guide consolidates the available chemical data for **N-tert-butylbutanamide** and explores potential research applications based on the established activities of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule in medicinal chemistry, materials science, and as a synthetic building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-tert-butylbutanamide** is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	[1]
CAS Number	10191-86-3	
Appearance	White to off-white crystalline solid	
Melting Point	45-48 °C	
Boiling Point	198-200 °C	
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water.	
IUPAC Name	N-(tert-butyl)butanamide	[1]

Potential Research Applications


While specific biological data for **N-tert-butylbutanamide** is not extensively documented in peer-reviewed literature, the chemical structure suggests several plausible areas of investigation. The N-tert-butyl group can impart unique steric and electronic properties to the amide backbone, potentially influencing its interaction with biological targets or its utility as a chemical intermediate.

Antimicrobial Activity

The broader class of N-alkyl amides has been investigated for antimicrobial properties. A study on the relationship between the chemical structure and antimicrobial activity of alkyl amides and amines revealed that these compounds can affect both gram-positive and gram-negative organisms.[\[2\]](#)[\[3\]](#)[\[4\]](#) The antimicrobial efficacy was found to be dependent on the chain length of the alkyl group.[\[3\]](#) This suggests that **N-tert-butylbutanamide** could be a candidate for antimicrobial screening.

Proposed Research Workflow:

A systematic investigation into the antimicrobial potential of **N-tert-butylbutanamide** would involve a series of well-defined experimental steps. The following workflow outlines a potential approach for researchers.

[Click to download full resolution via product page](#)

Proposed workflow for antimicrobial investigation.

Herbicidal and Fungicidal Activity

Patent literature indicates that **N-tert-butylbutanamide** has been utilized as an intermediate in the synthesis of compounds with potential fungicidal properties.^{[5][6][7][8]} This suggests that the **N-tert-butylbutanamide** scaffold itself, or its simple derivatives, may possess herbicidal or fungicidal activity. The bulky tert-butyl group could play a role in the molecule's interaction with target enzymes or receptors in fungi or plants.

Experimental Protocol: Fungicidal Activity Screening

A primary screen for fungicidal activity can be conducted using an agar dilution method.

- Preparation of Stock Solution: Dissolve **N-tert-butylbutanamide** in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
- Preparation of Test Plates: Prepare a series of agar plates (e.g., Potato Dextrose Agar for many common fungi) containing serial dilutions of the **N-tert-butylbutanamide** stock

solution. A control plate with the solvent alone should also be prepared.


- Inoculation: Inoculate the center of each agar plate with a mycelial plug or a spore suspension of the test fungus (e.g., *Fusarium oxysporum*, *Botrytis cinerea*).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 5-7 days).
- Assessment: Measure the diameter of the fungal colony on the test and control plates. The percentage of growth inhibition can be calculated using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100
- Determination of EC₅₀: The effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration.

Modulators of MDM2-p53 Interaction

A patent for piperidinone derivatives as MDM2 inhibitors for the treatment of cancer lists **N-tert-butylbutanamide** as a reagent in the synthesis of these more complex molecules.^[9] The MDM2-p53 interaction is a critical target in oncology, and small molecules that can disrupt this interaction have therapeutic potential. While **N-tert-butylbutanamide** is a simple molecule, its structural components could serve as a starting point for the design of more potent inhibitors. The N-tert-butyl group can provide a lipophilic interaction within a binding pocket.

Signaling Pathway: MDM2-p53 Interaction

The following diagram illustrates the basic principle of the MDM2-p53 signaling pathway and the potential point of intervention for an inhibitor.

[Click to download full resolution via product page](#)

Simplified MDM2-p53 signaling pathway.

Chemical Synthesis and Materials Science

The amide functionality of **N-tert-butylbutanamide** makes it a versatile building block in organic synthesis. It can undergo various chemical transformations to create more complex molecules. The N-tert-butyl group can also act as a protecting group for the amide nitrogen, which can be removed under specific conditions.^[10] Furthermore, the simple, well-defined structure of **N-tert-butylbutanamide** makes it a candidate for studies in crystal engineering and the formation of self-assembled monolayers.

Conclusion

N-tert-butylbutanamide is a readily accessible chemical compound with a range of potential research applications that are currently underexplored. Based on the known biological activities of the broader class of N-alkyl amides and its use as a synthetic intermediate in the patent

literature, promising avenues for investigation include its potential antimicrobial, herbicidal, and anticancer properties. The detailed experimental workflows and conceptual diagrams provided in this guide are intended to serve as a starting point for researchers to design and execute studies that will elucidate the full potential of this intriguing molecule. Further research is warranted to fully characterize the biological and material properties of **N-tert-butylbutanamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-tert-butylbutanamide | C8H17NO | CID 221967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines | Semantic Scholar [semanticscholar.org]
- 5. WO2012087372A1 - Fungicidal 2-(bicyclic aryloxy)carboxamides - Google Patents [patents.google.com]
- 6. EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles - Google Patents [patents.google.com]
- 7. WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents [patents.google.com]
- 8. WO2014130409A2 - Fungicidal pyrazole mixtures - Google Patents [patents.google.com]
- 9. WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-tert-butylbutanamide: A Scoping Review of Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15491739#potential-research-applications-of-n-tert-butylbutanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com